Nevirapine-12-(n-proylidenyl-d5)
Description
Properties
Molecular Formula |
C₁₈H₁₃D₅N₄O |
|---|---|
Molecular Weight |
311.39 |
Synonyms |
4-(But-1-en-1-yl-d5)-11-cyclopropyl-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6(11H)-one; 4-(1-Buten-1-yl-d5)-11-cyclopropyl-5,11-dihydro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Nevirapine-12-(n-proylidenyl) (Non-Deuterated Form)
Key Differences :
- Molecular Weight: The non-deuterated form has a molecular weight of 306.36 g/mol (vs. 311.39 g/mol for the deuterated form), reflecting the absence of five deuterium atoms.
- Applications: While the deuterated variant is used as an internal standard in analytical assays, the non-deuterated form is employed in clinical settings for antiviral activity.
- Metabolic Stability : Deuterium incorporation in Nevirapine-12-(n-proylidenyl-d5) may reduce metabolic degradation rates due to the kinetic isotope effect (KIE), enhancing its utility in tracer studies .
Other Deuterated Antiretroviral Compounds
Deuterated drugs like Deuterabenzazine (for Huntington’s disease) and Deucravacitinib (for psoriasis) demonstrate improved metabolic stability compared to non-deuterated analogs.
Non-Nevirapine Reference Standards
lists unrelated reference standards (e.g., Haloxyfop-R-methyl , ZM 336372 ), which differ in structure and application. For example:
- ZM 336372 : A c-Jun N-terminal kinase inhibitor, unrelated to antiviral mechanisms.
Comparative Data Table
| Parameter | Nevirapine-12-(n-proylidenyl-d5) | Nevirapine-12-(n-proylidenyl) | Haloxyfop-R-methyl |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₃D₅N₄O | C₁₈H₁₈N₄O | C₁₆H₁₂ClF₂NO₄ |
| Molecular Weight (g/mol) | 311.39 | 306.36 | 363.72 |
| CAS Number | 284686-27-7 (unlabelled parent) | 284686-27-7 | 72619-32-0 |
| Primary Use | Isotopic reference material | Antiviral API | Herbicide |
| Isotopic Purity | ≥98% deuterated | N/A | N/A |
| Stability | Room temperature storage | Temperature-sensitive | Refrigerated |
| Source | TRC, Canada | Synthetic APIs | Agro-chemicals |
Preparation Methods
Key Intermediates in Nevirapine Synthesis
Both patents highlight critical intermediates:
-
2-Chloro-3-amino-4-methylpyridine (CAPIC) : Synthesized via Hofmann degradation.
-
2-Cyclopropylaminonicotinate (2-CAN) : Formed under high-temperature, high-pressure conditions.
-
CYCLOR : A bis-amide intermediate generated from 2-CAN and CAPIC.
Deuteration would require isotopic incorporation during intermediate synthesis. For example, using deuterated cyclopropylamine () or deuterated solvents in key steps could introduce deuterium at specific positions.
Synthetic Pathways for Nevirapine-12-(n-proylidenyl-d5)
Method A: Adapted from WO2016118586A1 (High-Yield, Two-Step Process)
This method emphasizes solvent efficiency and high yields (86% overall). The deuterated variant could be synthesized as follows:
Step 1: Synthesis of Deuterated CYCLOR
-
Reaction : 2-Cyclopropylaminonicotinate (2-CAN) ester reacts with deuterated CAPIC (-CAPIC) in diglyme under basic conditions (NaH).
-
Deuteration Strategy :
-
Introduce -labeling during CAPIC synthesis by using deuterated chlorinating agents (e.g., ) or deuterated ammonia in the Hofmann degradation step.
-
Replace cyclopropylamine with to incorporate deuterium in the cyclopropyl group.
-
Step 2: Cyclization to Nevirapine-12-(n-proylidenyl-d5)
Yield and Purity Data
Method B: Adapted from CN102952133A (Four-Step Process with Mantoquita Catalysis)
This route employs a Knoevenagel reaction, amination, copper-catalyzed coupling, and cyclization. Deuteration opportunities exist at multiple stages:
Step 1: Synthesis of D5\text{D}_5D5-CAPIC
-
Knoevenagel Reaction : Use deuterated 4,4-dimethoxy-2-butanone ()_2C(CD2)CO to introduce deuterium in the pyridyl ring.
-
Chlorination : Replace with for isotopic labeling.
Step 3: Copper-Catalyzed Amination
-
Reagent Substitution : Use and deuterated tetrahydrofuran () to ensure deuterium retention.
Step 4: Cyclization with NaH
-
Solvent Effects : Diglyme’s high boiling point (162°C) accommodates prolonged heating, mitigating KIE-related delays.
Yield Comparison
Analytical Validation of Deuteration Efficiency
Mass Spectrometry and NMR Profiling
Stability and Pharmacokinetic Advantages
-
Metabolic Stability : Deuteration reduces CYP3A4-mediated oxidation, extending half-life from 25–30 hours (nevirapine) to 35–40 hours (estimated).
Challenges in Scalable Deuteration
Cost and Availability of Deuterated Reagents
Q & A
Q. How can methodological studies improve the validation of Nevirapine-12-(n-proylidenyl-d5) in complex biological systems?
- Methodological Answer : Apply the MethodologIcal STudy reportIng Checklist (MISTIC) to evaluate adherence to reporting standards in existing literature. Use interrupted time-series designs to assess the impact of methodological advancements (e.g., improved LC-MS sensitivity) on data quality over time. Include risk-of-bias assessments using tools like QUADAS-2 for diagnostic accuracy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
